molecular formula C13H17Cl2NO2 B14642469 2-Chloro-N-(2-chloro-6-methylphenyl)-N-(2-ethoxyethyl)acetamide CAS No. 53981-71-8

2-Chloro-N-(2-chloro-6-methylphenyl)-N-(2-ethoxyethyl)acetamide

Cat. No.: B14642469
CAS No.: 53981-71-8
M. Wt: 290.18 g/mol
InChI Key: QDOJXLUCPMRXBN-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-chloro-6-methylphenyl)-N-(2-ethoxyethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of chloro, methyl, and ethoxyethyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-chloro-6-methylphenyl)-N-(2-ethoxyethyl)acetamide typically involves the reaction of 2-chloro-6-methylphenylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the chloro groups, potentially converting them to corresponding hydrocarbons.

    Substitution: The chloro groups in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-chloro-6-methylphenyl)-N-(2-ethoxyethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and ethoxyethyl groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2-chloro-6-methylphenyl)acetamide: Lacks the ethoxyethyl group, which may affect its solubility and reactivity.

    N-(2-Chloro-6-methylphenyl)-N-(2-ethoxyethyl)acetamide: Lacks one of the chloro groups, potentially altering its chemical and biological properties.

Uniqueness

2-Chloro-N-(2-chloro-6-methylphenyl)-N-(2-ethoxyethyl)acetamide is unique due to the combination of chloro, methyl, and ethoxyethyl groups, which can confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

53981-71-8

Molecular Formula

C13H17Cl2NO2

Molecular Weight

290.18 g/mol

IUPAC Name

2-chloro-N-(2-chloro-6-methylphenyl)-N-(2-ethoxyethyl)acetamide

InChI

InChI=1S/C13H17Cl2NO2/c1-3-18-8-7-16(12(17)9-14)13-10(2)5-4-6-11(13)15/h4-6H,3,7-9H2,1-2H3

InChI Key

QDOJXLUCPMRXBN-UHFFFAOYSA-N

Canonical SMILES

CCOCCN(C1=C(C=CC=C1Cl)C)C(=O)CCl

Origin of Product

United States

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